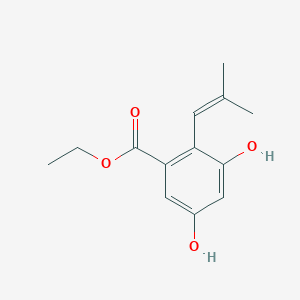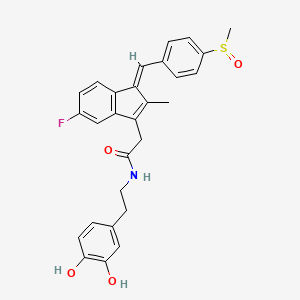![molecular formula C19H11F3N2O6 B15171812 4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene CAS No. 908592-71-2](/img/structure/B15171812.png)
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of nitro groups, phenoxy groups, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration, etherification, and coupling reactions. One common method involves the following steps:
Etherification: The formation of phenoxy groups through the reaction of phenol derivatives with appropriate halides under basic conditions.
Coupling Reaction: The final step involves coupling the nitrophenoxy and trifluoromethylbenzene derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the phenoxy groups are replaced by nucleophiles.
科学研究应用
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Pharmaceuticals: Investigated for potential use as a building block in the synthesis of bioactive compounds.
Chemical Research: Utilized in studies involving complex organic synthesis and reaction mechanisms.
作用机制
The mechanism of action of 4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene depends on its application. In reduction reactions, the nitro groups are reduced to amino groups through a catalytic hydrogenation process. In substitution reactions, the phenoxy groups are replaced by nucleophiles through nucleophilic aromatic substitution mechanisms.
相似化合物的比较
Similar Compounds
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]benzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene:
Uniqueness
4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
属性
CAS 编号 |
908592-71-2 |
|---|---|
分子式 |
C19H11F3N2O6 |
分子量 |
420.3 g/mol |
IUPAC 名称 |
4-nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H11F3N2O6/c20-19(21,22)17-11-13(24(27)28)3-10-18(17)30-16-8-6-15(7-9-16)29-14-4-1-12(2-5-14)23(25)26/h1-11H |
InChI 键 |
SZZGKADONSPLTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




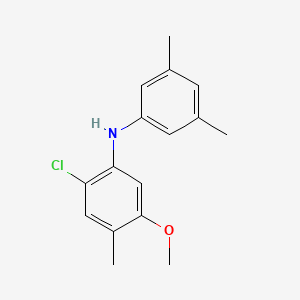
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
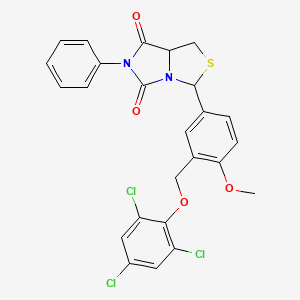
![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
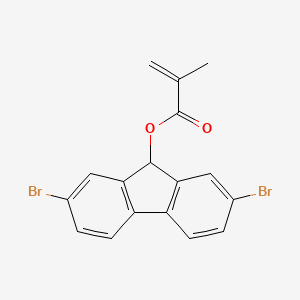
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
